molecular formula C10H9NO2 B1602129 2-(4-Methoxy-phenyl)-oxazole CAS No. 156780-52-8

2-(4-Methoxy-phenyl)-oxazole

Cat. No. B1602129
CAS RN: 156780-52-8
M. Wt: 175.18 g/mol
InChI Key: KQGVUFHHBWEAIG-UHFFFAOYSA-N
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Description

2-(4-Methoxy-phenyl)-oxazole, also known as 4-Methoxy-2-phenyloxazole, is a heterocyclic organic compound that belongs to the oxazole family. It is widely used in scientific research for its various biochemical and physiological effects.

Scientific Research Applications

Medicinal Chemistry: Anti-Inflammatory and Antioxidant Activities

2-(4-Methoxy-phenyl)-oxazole derivatives have been studied for their potential anti-inflammatory and antioxidant activities. These compounds have shown promise in in vivo and in vitro studies, indicating their potential use in developing new therapeutic agents .

Radiopharmaceuticals: PSMA Radioligands

In the field of nuclear medicine, 2-(4-Methoxy-phenyl)-oxazole derivatives are being explored as novel PSMA radioligands. These compounds could play a crucial role in improving the efficacy of radioligands targeting prostate-specific membrane antigen (PSMA) for the diagnosis and treatment of prostate cancer .

Neuroprotection: Cerebral Ischemic Injury

Analogues of 2-(4-Methoxy-phenyl)-oxazole, such as 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside, have been found to contribute to neuroprotection in cerebral ischemic injury. They enhance mitochondrial network, cellular bioenergetics, and stress response in neuronal cells under ischemic-like conditions .

Material Science: Catalysts in Chemical Synthesis

In material science, 2-(4-Methoxy-phenyl)-oxazole compounds are used as intermediates in the synthesis of complex molecules. They serve as catalysts in reactions involving hydrogen auto-transfer, which is crucial for the synthesis of various organic compounds .

Environmental Science: UV Filters Impact

Compounds related to 2-(4-Methoxy-phenyl)-oxazole are used as UV filters in various products. Their environmental impact, particularly on aquatic life and ecosystems, is an area of active research. Studies focus on their persistence in the environment and potential effects on health and ecosystems .

Analytical Chemistry: Internal Standards

In analytical chemistry, 2-(4-Methoxy-phenyl)-oxazole derivatives are utilized as internal standards in various chemical analyses. Their stability and well-defined properties make them suitable for ensuring the accuracy and precision of analytical methods .

Mechanism of Action

Target of Action

It has been suggested that it may interact with aralkylamine dehydrogenase light chain and aralkylamine dehydrogenase heavy chain in alcaligenes faecalis . These enzymes play a crucial role in the metabolism of aralkylamines, which are involved in various biological processes.

Mode of Action

It is believed to interact with its targets, leading to changes in the biochemical processes within the cell

Biochemical Pathways

It is suggested that it may influence the metabolism of aralkylamines Aralkylamines are involved in various biological processes, including neurotransmission and regulation of physiological functions

Result of Action

It is suggested that it may influence the metabolism of aralkylamines, leading to changes in various biological processes

properties

IUPAC Name

2-(4-methoxyphenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-12-9-4-2-8(3-5-9)10-11-6-7-13-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQGVUFHHBWEAIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20565646
Record name 2-(4-Methoxyphenyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20565646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxy-phenyl)-oxazole

CAS RN

156780-52-8
Record name 2-(4-Methoxyphenyl)oxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156780-52-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Methoxyphenyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20565646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound (0.16 g, 33%) was prepared from oxazole (0.74 g, 10.7 mmol) and 4-bromoanisole (2.0 g, 10.7 mmol) using the procedure of Example 146, step 1; 1HNMR (400 MHz, CDCl3) δ 8.0 (d, J=9.2 Hz, 2H), 7.66 (d, J=1.2 Hz, 1H), 7.19 (d, J=0.8 Hz, 1H), 6.97 (d, J=8.8 Hz, 2H), 3.87 (s, 3H).
Quantity
0.74 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Yield
33%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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